molecular formula C11H14ClNO4S B3013753 4-(((tert-Butoxycarbonyl)amino)methyl)-5-chlorothiophene-2-carboxylic acid CAS No. 2169533-83-7

4-(((tert-Butoxycarbonyl)amino)methyl)-5-chlorothiophene-2-carboxylic acid

Cat. No.: B3013753
CAS No.: 2169533-83-7
M. Wt: 291.75
InChI Key: AYTZPMWWEBYVBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(((tert-Butoxycarbonyl)amino)methyl)-5-chlorothiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C11H14ClNO4S and its molecular weight is 291.75. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Chemical Properties

  • 4-(((tert-Butoxycarbonyl)amino)methyl)-5-chlorothiophene-2-carboxylic acid is used in the synthesis of various peptide and protein derivatives. For instance, it's involved in the creation of dipeptide 4-nitroanilides containing non-proteinogenic amino acids using the isocyanate method or mixed anhydride procedure (Schutkowski, Mrestani-Klaus, & Neubert, 2009).
  • This compound plays a role in the synthesis of molecules like methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate, showcasing its utility in creating functionally diverse heterocyclic amino acids (Dzedulionytė et al., 2021).

Applications in Structural Analysis

  • The compound is used in studying the crystal structure of certain amino acids to understand the conformational behavior of peptides and their derivatives, which is crucial in the field of structural biology (Jankowska et al., 2002).

Role in Polymerization and Material Science

  • It has applications in the synthesis and polymerization of novel amino acid-derived acetylene monomers, indicating its relevance in material science, specifically in creating polymers with unique properties (Gao, Sanda, & Masuda, 2003).

Utilization in Stereochemistry and Chiral Synthesis

  • The compound is instrumental in the synthesis of stereochemically complex molecules, aiding in the creation of enantiomerically pure compounds. This is particularly important in the field of chiral synthesis, which is crucial for pharmaceutical applications (Yoshida et al., 1996).

Role in Kinetic Studies and Reaction Mechanisms

  • It's used in kinetic studies and the investigation of reaction mechanisms, such as in the study of dynamic kinetic resolution utilizing 2-oxoimidazolidine-4-carboxylate as a chiral auxiliary (Kubo et al., 1997).

Safety and Hazards

While specific safety and hazard data for this compound is not available, compounds with similar functional groups can cause skin and eye irritation, and may be harmful if inhaled .

Future Directions

The future directions for this compound would likely depend on its intended use. If it is an intermediate in the synthesis of other compounds, future work could involve optimizing its synthesis or exploring its use in the synthesis of new target compounds .

Properties

IUPAC Name

5-chloro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO4S/c1-11(2,3)17-10(16)13-5-6-4-7(9(14)15)18-8(6)12/h4H,5H2,1-3H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYTZPMWWEBYVBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(SC(=C1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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